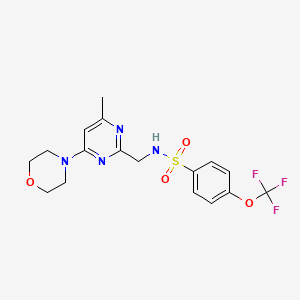
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19F3N4O4S and its molecular weight is 432.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H19F3N4O3S with a molecular weight of 416.4g/mol. The compound features a pyrimidine ring, a morpholine moiety, and a trifluoromethoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N4O3S |
| Molecular Weight | 416.4g/mol |
| CAS Number | 1798031-98-7 |
This compound primarily acts as an inhibitor of specific kinases involved in various cellular processes. Its mechanism includes:
- Inhibition of Kinase Activity : The compound targets phosphoinositide 3-kinase (PI3K) pathways crucial for cell growth and survival.
- Interaction with Enzymatic Targets : Molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to enzyme active sites through hydrogen and halogen bonding interactions .
Case Studies and Research Findings
- Anticancer Properties : Research indicates that derivatives of similar compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the core structure can enhance potency against various cancer cell lines.
- Inhibitory Effects on COX Enzymes : In vitro studies demonstrated that compounds with similar structures could moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are implicated in inflammation and cancer progression .
- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against breast cancer cell lines (e.g., MCF-7), showing promising results that warrant further investigation into its therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine | Contains morpholine and pyrimidine | Potential kinase inhibitor |
| N-(6-(2-amino-pyrimidin-5-yl)-2-morpholinopyrimidin-4-yl)quinolin-3-amine | Similar morpholine-pyrimidine structure | Anticancer properties |
| 5-(2-morpholino-pyrimidin-4-yl)pyrimidin-2-amines | Pyrimidine derivatives with morpholine | Investigated for anti-tumor activity |
These findings underscore the importance of specific functional groups in enhancing biological activity.
Propiedades
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-12-10-16(24-6-8-27-9-7-24)23-15(22-12)11-21-29(25,26)14-4-2-13(3-5-14)28-17(18,19)20/h2-5,10,21H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQCMQWLDLHOCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













